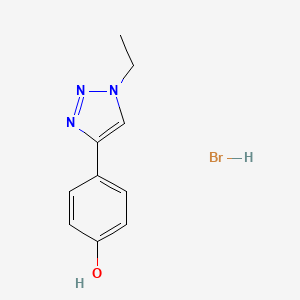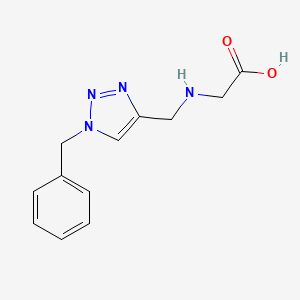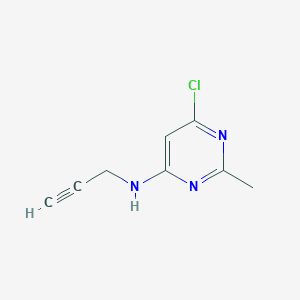
6-(2-エトキシフェニル)ピリミジン-4-アミン
概要
説明
6-(2-Ethoxyphenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Ethoxyphenyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Ethoxyphenyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗炎症作用
6-(2-エトキシフェニル)ピリミジン-4-アミンを含むピリミジン誘導体は、抗炎症作用について研究されています。 これらの化合物は、プロスタグランジンE2、誘導型一酸化窒素合成酵素、腫瘍壊死因子-α、核因子κB、ロイコトリエン、および特定のインターロイキンなどの主要な炎症性メディエーターの発現と活性を阻害することができます 。これは、それらを新しい抗炎症薬の開発のための潜在的な候補にします。
抗がん活性
最近の研究では、6-(2-エトキシフェニル)ピリミジン-4-アミン誘導体を含むピリミジンシッフ塩基が合成され、腸球菌属のフェカリスに対する抗菌活性と胃腺癌に対する抗腫瘍活性について特徴付けられました 。ピリミジンコアの5位に-C=N-結合が存在することにより、その活性が向上し、これらの化合物は抗がん剤としてさらに開発できる可能性が示唆されています。
抗ウイルス研究
新規ピリミジン誘導体は、抗ウイルス研究において有望な結果を示しています。 たとえば、ピリミジンの特定のベンザミド誘導体は、ニューカッスル病ウイルスに対して、構造的に類似した市販薬ペメトレキセドよりも4~7倍高い抗ウイルス活性を示しました 。これは、6-(2-エトキシフェニル)ピリミジン-4-アミンが新しい抗ウイルス薬の開発において可能性を持っていることを示しています。
合成と薬物開発
この化合物の構造は、さまざまなピリミジン誘導体の合成に使用されてきました。これらの合成は、薬物開発に不可欠な構造活性相関(SAR)の理解に貢献します。 SARは、活性が高く毒性が最小限の新しいピリミジンアナログの合成に関する洞察を提供します .
生物活性アッセイ
6-(2-エトキシフェニル)ピリミジン-4-アミンに関連するピリミジンシッフ塩基は、生物活性アッセイにかけられています。 これらの研究には、細胞毒性の特徴に基づいて生物学的特性を評価するためのADME予測分析や分子ドッキングなどの計算調査が含まれます 。このようなアッセイは、潜在的な薬物候補の安全性と有効性を予測するために不可欠です。
ファーマコフォア開発
強力なファーマコフォアとして、6-(2-エトキシフェニル)ピリミジン-4-アミンを含むピリミジンとその誘導体は、新しい薬物の開発において不可欠です。 薬物などの天然および合成化合物に広く存在することは、薬化学におけるそれらの重要性を強調しています .
作用機序
Target of Action
The primary target of 6-(2-Ethoxyphenyl)pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism, making it a significant target for antimicrobial activity.
Mode of Action
6-(2-Ethoxyphenyl)pyrimidin-4-amine interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it . This interaction can inhibit the normal function of the enzyme, leading to changes in the metabolic processes it controls.
Biochemical Pathways
The inhibition of acetyl-CoA carboxylase by 6-(2-Ethoxyphenyl)pyrimidin-4-amine affects the fatty acid biosynthesis pathway . This disruption can lead to downstream effects such as the disruption of cell membrane integrity in microorganisms, contributing to its antimicrobial activity.
Result of Action
The result of 6-(2-Ethoxyphenyl)pyrimidin-4-amine’s action is the inhibition of the acetyl-CoA carboxylase enzyme, leading to disruption of fatty acid biosynthesis . This disruption can lead to cell death in microorganisms, demonstrating the compound’s antimicrobial activity.
生化学分析
Biochemical Properties
6-(2-Ethoxyphenyl)pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrimidine derivatives, including 6-(2-Ethoxyphenyl)pyrimidin-4-amine, have been shown to interact with enzymes involved in DNA and RNA synthesis, such as thymidylate synthase and dihydrofolate reductase . These interactions can inhibit the activity of these enzymes, leading to disruptions in nucleic acid synthesis and cell proliferation .
Cellular Effects
6-(2-Ethoxyphenyl)pyrimidin-4-amine has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, pyrimidine derivatives, including 6-(2-Ethoxyphenyl)pyrimidin-4-amine, have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells . Additionally, these compounds can affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 6-(2-Ethoxyphenyl)pyrimidin-4-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to the active sites of enzymes, inhibiting their activity and disrupting biochemical pathways . For instance, 6-(2-Ethoxyphenyl)pyrimidin-4-amine can inhibit thymidylate synthase, leading to a decrease in thymidine triphosphate (TTP) levels and subsequent inhibition of DNA synthesis . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2-Ethoxyphenyl)pyrimidin-4-amine can change over time due to factors such as stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 6-(2-Ethoxyphenyl)pyrimidin-4-amine has been observed to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 6-(2-Ethoxyphenyl)pyrimidin-4-amine vary with different dosages in animal models . At low doses, this compound has been shown to exhibit therapeutic effects, such as anticancer activity, without causing significant toxicity . At high doses, 6-(2-Ethoxyphenyl)pyrimidin-4-amine can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits therapeutic effects at doses below a certain threshold and toxic effects at doses above this threshold .
Metabolic Pathways
6-(2-Ethoxyphenyl)pyrimidin-4-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels . Additionally, 6-(2-Ethoxyphenyl)pyrimidin-4-amine can influence the activity of enzymes involved in nucleotide synthesis and degradation .
Transport and Distribution
The transport and distribution of 6-(2-Ethoxyphenyl)pyrimidin-4-amine within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, such as nucleoside transporters, and can bind to proteins that facilitate its distribution within cells . The localization and accumulation of 6-(2-Ethoxyphenyl)pyrimidin-4-amine within specific tissues and cellular compartments can influence its biological activity and therapeutic effects .
Subcellular Localization
The subcellular localization of 6-(2-Ethoxyphenyl)pyrimidin-4-amine is crucial for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, 6-(2-Ethoxyphenyl)pyrimidin-4-amine can be localized to the nucleus, where it can interact with DNA and RNA, influencing gene expression and nucleic acid synthesis . Additionally, this compound can be localized to the mitochondria, where it can affect mitochondrial function and apoptosis .
特性
IUPAC Name |
6-(2-ethoxyphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-16-11-6-4-3-5-9(11)10-7-12(13)15-8-14-10/h3-8H,2H2,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDHZTIXXKBXMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
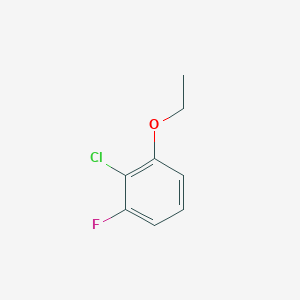

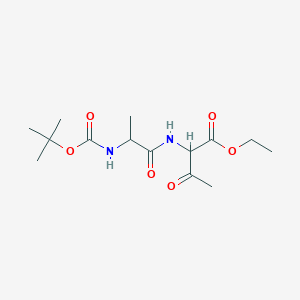
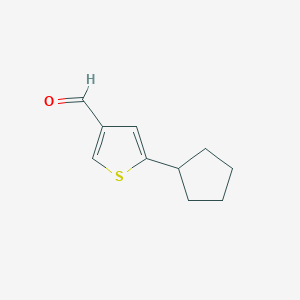
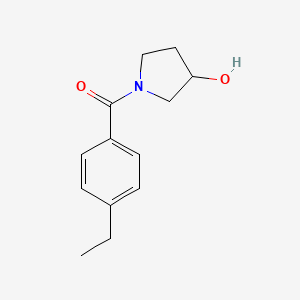
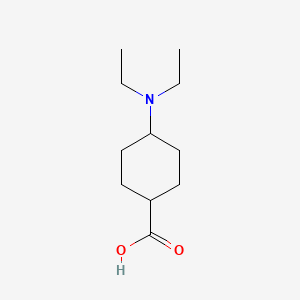
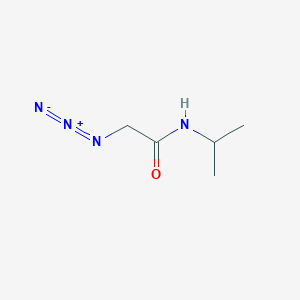

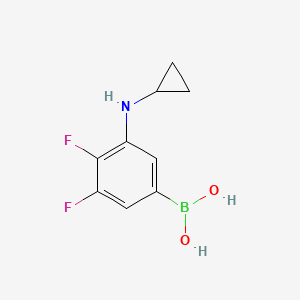
![N-[(1R*,4R*)-4-Aminocyclohexyl]pivalamide hydrochloride](/img/structure/B1488125.png)
